molecular formula C12H24N2O2 B2920269 Tert-butyl 3-piperazin-1-ylbutanoate CAS No. 2248383-53-9

Tert-butyl 3-piperazin-1-ylbutanoate

Cat. No.: B2920269
CAS No.: 2248383-53-9
M. Wt: 228.336
InChI Key: OWTAFUIFQQYZHK-UHFFFAOYSA-N
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Description

Tert-butyl 3-piperazin-1-ylbutanoate: is an organic compound that features a tert-butyl ester group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-piperazin-1-ylbutanoate typically involves the esterification of 3-piperazin-1-ylbutanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature conditions. One common method involves the use of a strong acid like sulfuric acid or a strong base like sodium hydroxide to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-piperazin-1-ylbutanoate can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Various reduced derivatives of the compound.

    Substitution: Substituted piperazine derivatives with different functional groups.

Scientific Research Applications

Chemistry: Tert-butyl 3-piperazin-1-ylbutanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to probe the activity of enzymes and receptors that interact with piperazine derivatives.

Medicine: this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-piperazin-1-ylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The ester group may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

    Tert-butyl 3-oxopiperidine-1-carboxylate: This compound shares the tert-butyl ester group but has a different ring structure.

    Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: Similar in having a piperazine ring but with a different ester linkage.

Uniqueness: Tert-butyl 3-piperazin-1-ylbutanoate is unique due to its specific combination of a tert-butyl ester and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl 3-piperazin-1-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-10(14-7-5-13-6-8-14)9-11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTAFUIFQQYZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC(C)(C)C)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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